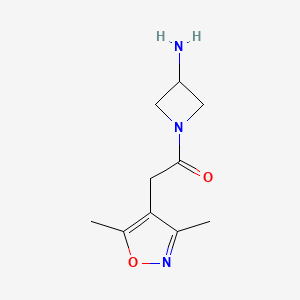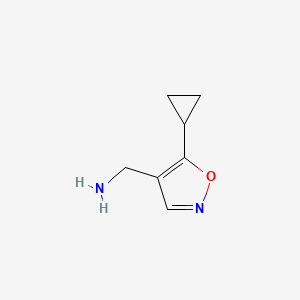![molecular formula C9H12N2O2 B1466681 2-[(2-Aminophenyl)(methyl)amino]acetic acid CAS No. 1249558-41-5](/img/structure/B1466681.png)
2-[(2-Aminophenyl)(methyl)amino]acetic acid
Vue d'ensemble
Description
“2-[(2-Aminophenyl)(methyl)amino]acetic acid” is a chemical compound with the molecular formula C8H9NO2 . It is a member of the class of phenylacetic acids .
Synthesis Analysis
The synthesis of this compound can involve various methods. For instance, it can be obtained by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of an amino group attached to a phenyl ring, which is further connected to a methyl group and an amino group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Also, it can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.16 . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2-[(2-Aminophenyl)(methyl)amino]acetic acid serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their biological and pharmacological properties .
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. They have shown potential as antibacterial and antifungal agents, with some derivatives exhibiting significant minimum inhibitory concentrations (MICs) .
Antioxidant Properties
The same derivatives studied for their antimicrobial efficacy have also displayed antioxidant activity. This is crucial in the development of treatments for oxidative stress-related diseases .
Chemical Building Blocks
The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications .
Fungal Metabolite Research
As a fungal metabolite produced by Colletotrichum gloeosporioides, this compound is studied for its role in plant pathology and its potential agricultural applications .
Propriétés
IUPAC Name |
2-(2-amino-N-methylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJCAFYMNERMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)(methyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![1-[(Piperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466604.png)
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)



![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)
